molecular formula C19H26ClN3 B1207532 Picoperine hydrochloride CAS No. 24699-40-9

Picoperine hydrochloride

Cat. No.: B1207532
CAS No.: 24699-40-9
M. Wt: 331.9 g/mol
InChI Key: MSVZUEGLXXVUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picoperine hydrochloride is a synthetic compound identified in scientific literature as an antitussive agent, functioning as a cough suppressant . Its primary research value lies in studying the modulation of the cough reflex and peripheral sensory mechanisms involved in respiratory conditions . Researchers can utilize this compound to explore pathways for developing antitussive therapies that may have different side effect profiles compared to centrally acting opioids. As a research chemical, it serves as a valuable reference standard in analytical studies and a pharmacologically active agent in pre-clinical investigations. This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

24699-40-9

Molecular Formula

C19H26ClN3

Molecular Weight

331.9 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)-N-(pyridin-2-ylmethyl)aniline;hydrochloride

InChI

InChI=1S/C19H25N3.ClH/c1-3-10-19(11-4-1)22(17-18-9-5-6-12-20-18)16-15-21-13-7-2-8-14-21;/h1,3-6,9-12H,2,7-8,13-17H2;1H

InChI Key

MSVZUEGLXXVUJS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCN(CC2=CC=CC=N2)C3=CC=CC=C3.Cl

Canonical SMILES

C1CCN(CC1)CCN(CC2=CC=CC=N2)C3=CC=CC=C3.Cl

Other CAS No.

24699-40-9

Related CAS

21755-66-8 (Parent)

Synonyms

picoperidamine
picoperidamine hydrochloride

Origin of Product

United States

Historical Perspectives in Chemical Biology Research

The history of Picoperine (B1677790) hydrochloride in chemical biology research is not well-documented in publicly accessible scientific literature. Its emergence appears to be rooted in the broader investigation of piperidine (B6355638) derivatives and their pharmacological activities. The structural similarity of picoperine to piperine (B192125), a well-known bioenhancer from black pepper, likely spurred interest in its potential to modulate the bioavailability of other drugs.

Contemporary Research Landscape and Unaddressed Questions Pertaining to Picoperine Hydrochloride

The contemporary research landscape for Picoperine (B1677790) hydrochloride appears to be sparse, with a notable lack of recent, in-depth studies. The primary areas of interest, as suggested by existing references, are its potential as a bioenhancer and its role as an antitussive agent.

The investigation of Picoperine hydrochloride as a bioenhancer is a logical extension of the extensive research into piperine (B192125). ontosight.ai Bioenhancers are compounds that, when co-administered with a drug, can increase its bioavailability. ontosight.ai This action is often attributed to the inhibition of metabolic enzymes, such as those in the cytochrome P450 family, or drug efflux transporters like P-glycoprotein. ontosight.ai It is hypothesized that this compound may share these mechanisms, but specific studies confirming this and identifying which drugs' bioavailability it might enhance are not readily found in the scientific literature.

Its classification as an antitussive agent in patent literature suggests that it may have an effect on the cough reflex. google.com However, the mechanism of this action, whether central or peripheral, and its efficacy compared to other antitussives have not been detailed in published research.

A significant number of unaddressed questions surround this compound, including:

What is the detailed mechanism of action for its potential bioenhancing effects?

Which specific metabolic enzymes and drug transporters does it interact with?

What is the clinical significance of its bioenhancing properties, and for which drugs would it be a suitable candidate for co-administration?

What is the pharmacological basis for its antitussive effects?

What are the comprehensive pharmacokinetic and pharmacodynamic profiles of this compound?

These unanswered questions represent a considerable gap in the understanding of this compound and highlight the need for further research.

Methodological Approaches in Picoperine Hydrochloride Investigations

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. nih.govyoutube.com For Picoperine, the analysis reveals several key disconnections.

The hydrochloride salt can be retrosynthetically removed to consider the free base of Picoperine. The most logical disconnections are at the C-N bonds of the central tertiary amine.

Disconnection 1 (C-N bond of the piperidine (B6355638) ethyl group): This disconnection breaks the bond between the piperidine ring and the ethylamino group. This leads to two key precursors: N-phenyl-N-(pyridin-2-ylmethyl)amine and a 2-chloroethylpiperidine or a similar activated species. This is a plausible route via nucleophilic substitution.

Disconnection 2 (C-N bond of the picolyl group): This approach disconnects the pyridin-2-ylmethyl (picolyl) group from the central nitrogen atom. This would yield aniline (B41778) and 2-(chloromethyl)pyridine (B1213738) (picolyl chloride) as precursors, which would then be reacted with a piperidinoethanol (B8764138) derivative.

Disconnection 3 (C-N bond of the phenyl group): A disconnection at the aniline nitrogen-carbon bond is also conceivable, potentially through a Buchwald-Hartwig amination type reaction in the forward synthesis, connecting an aniline derivative with the rest of the molecule.

A plausible retrosynthetic pathway is illustrated below, focusing on Disconnection 1 as a primary strategy. This approach simplifies the molecule into three basic components: aniline, 2-(chloromethyl)pyridine, and piperidine, along with a two-carbon linker.

Plausible Retrosynthetic Pathway for Picoperine mermaid graph TD A[Picoperine] -->|C-N Disconnection| B{N-phenyl-N-(pyridin-2-ylmethyl)amine}; A --> C{1-(2-Chloroethyl)piperidine}; B -->|C-N Disconnection| D{Aniline}; B --> E{2-(Chloromethyl)pyridine}; C -->|Ring Opening/Formation| F{Piperidine}; C --> G{2-Chloroethanol};

Generated code

Chemical Modifications and Prodrug Research Strategies for this compound in Academic Contexts

Synthetic Approaches for Targeted Research Probes

The development of targeted research probes derived from a lead compound is a crucial step in chemical biology and drug discovery. These probes are indispensable tools for identifying biological targets, elucidating mechanisms of action, and visualizing the distribution of a molecule in cells and tissues. For this compound, the synthesis of such probes requires strategic chemical modifications to introduce reporter groups like fluorophores, biotin (B1667282) tags, or radioactive isotopes. These modifications must be designed to minimize disruption of the pharmacophore, the essential features of the molecule responsible for its biological activity. The core structure of Picoperine, featuring a pyridine (B92270) ring, an aniline moiety, and a piperidine ring, offers several potential sites for derivatization.

Functionalization of the Pyridine Moiety

One of the most logical sites for modification on the Picoperine scaffold is the pyridine ring. The electronic nature of the pyridine ring makes it amenable to a variety of functionalization reactions. Introducing a functional group handle, such as a carboxylic acid or an amino group, on the pyridine ring would provide a convenient point of attachment for a variety of research probes.

A hypothetical synthetic route to a carboxy-functionalized Picoperine analog could begin with a commercially available functionalized picolinic acid. For instance, 6-chloropicolinic acid could be a suitable starting material. The synthesis would involve the protection of the carboxylic acid, followed by a nucleophilic substitution reaction with N-(2-(piperidin-1-yl)ethyl)aniline. The final step would be the deprotection of the carboxylic acid to yield the desired Picoperine analog. This carboxylic acid derivative can then be readily coupled to an amine-containing fluorescent dye, biotin linker, or other reporter group using standard amide bond formation conditions, such as those employing carbodiimide (B86325) coupling agents (e.g., EDC) with N-hydroxysuccinimide (NHS).

Intermediate/Product Structure Key Synthetic Step
6-chloropicolinic acidStarting Material
Methyl 6-chloropicolinateEsterification
N-(2-(piperidin-1-yl)ethyl)anilineCoupling Partner
Carboxy-Picoperine AnalogNucleophilic Aromatic Substitution & Hydrolysis
Fluorescent Picoperine ProbeAmide Coupling

Derivatization via the Aniline Ring

The aniline ring presents another viable location for the introduction of a functional handle. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be employed to introduce a group that can be further converted into a suitable linker attachment point. For example, nitration of a suitable precursor followed by reduction to an amine would provide a reactive handle for derivatization.

A potential strategy would involve the synthesis of a Picoperine precursor where the aniline ring is substituted with a nitro group. This could be achieved by starting with a para-nitro-substituted aniline derivative. The nitro group can then be reduced to an amine, providing a primary amine handle for subsequent conjugation with a probe molecule. It is important to consider that the introduction of a substituent on the aniline ring could influence the conformation and electronic properties of the molecule, potentially affecting its biological activity.

Intermediate/Product Structure Key Synthetic Step
1-(2-Chloroethyl)piperidineStarting Material
4-Nitro-N-(2-(piperidin-1-yl)ethyl)anilineNucleophilic Substitution
4-Amino-N-(2-(piperidin-1-yl)ethyl)anilineReduction of Nitro Group
Biotinylated Picoperine ProbeAmide Coupling

Radiolabeling for In Vivo Imaging

For applications in positron emission tomography (PET) imaging, radiolabeled versions of Picoperine are required. The introduction of a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), is typically performed in the final step of the synthesis due to the short half-lives of these isotopes.

A strategy for ¹¹C-labeling could involve the use of [¹¹C]methyl iodide or [¹¹C]methyl triflate to alkylate a suitable precursor. For instance, a des-methyl precursor of a Picoperine analog could be synthesized and then reacted with the ¹¹C-methylating agent.

For ¹⁸F-labeling, a common approach is nucleophilic substitution of a leaving group with [¹⁸F]fluoride. A precursor molecule bearing a suitable leaving group, such as a tosylate, mesylate, or a nitro group in an activated aromatic system, would be required. For example, a Picoperine analog could be designed with a fluoroalkyl side chain attached to the pyridine or aniline ring, where the final step is the introduction of ¹⁸F.

Probe Type Isotope Precursor Strategy Labeling Reaction
¹¹C-Labeled Picoperine¹¹CDes-methyl analogN- or O-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf
¹⁸F-Labeled Picoperine¹⁸FPrecursor with a leaving group (e.g., tosylate, nitro)Nucleophilic substitution with [¹⁸F]F⁻

The synthesis of these targeted research probes is a complex process that requires careful planning and execution. The choice of the derivatization site and the linker used to attach the reporter group are critical for preserving the biological activity of the parent molecule. The successful development of such probes for this compound would provide invaluable tools for advancing our understanding of its pharmacological properties.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For this compound, these techniques are vital for determining its purity, identifying any process-related impurities or degradation products, and quantifying the API in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for the analysis of drug substances. A typical HPLC method for a hydrochloride salt like this compound would involve a reversed-phase column, a suitable mobile phase, and a UV detector.

Method development would focus on optimizing several parameters to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities. Key considerations include the choice of a stationary phase (commonly a C18 or C8 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the buffer, the column temperature, and the flow rate.

Validation of the developed HPLC method is crucial to ensure its reliability, and it is performed according to guidelines from the International Council for Harmonisation (ICH). This process involves demonstrating the method's specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Table 1: Illustrative HPLC Method Parameters for a Pharmaceutical Hydrochloride Salt

ParameterTypical Condition
Stationary Phase Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and thus non-volatile, its free base form, Picoperine, could potentially be analyzed by GC-MS after derivatization or direct injection if it possesses sufficient volatility and thermal stability.

The primary application of GC-MS in the context of this compound would be for the identification and quantification of volatile organic impurities, residual solvents from the manufacturing process, or specific degradation products that are amenable to gas chromatography. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Advanced Chromatographic Separations (e.g., Supercritical Fluid Chromatography, Ion Chromatography)

Beyond conventional HPLC and GC, advanced chromatographic techniques can offer unique advantages for the analysis of compounds like this compound.

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It can be a "greener" alternative to normal and reversed-phase HPLC, as it significantly reduces the consumption of organic solvents. For a compound like this compound, SFC could offer faster separations and different selectivity compared to HPLC.

Ion Chromatography (IC): Ion chromatography is specifically designed for the separation and quantification of ions. In the analysis of this compound, IC would be the method of choice for the direct determination of the hydrochloride counter-ion (chloride), ensuring the correct salt form and stoichiometry.

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for elucidating the chemical structure of a molecule and can also be employed for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, a suite of NMR experiments would be conducted to confirm its chemical structure.

¹H NMR: This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons. The chemical shifts, integration, and coupling patterns of the proton signals would be used to map out the entire proton framework of the Picoperine molecule.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon atoms, and their chemical shifts reveal their functional group type (e.g., aromatic, aliphatic, carbonyl).

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish the connectivity between different atoms. For instance, COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range correlations between protons and carbons, which is crucial for piecing together the complete molecular structure.

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS is used to confirm the molecular weight of the free base and to study its fragmentation patterns, which can aid in structural confirmation.

When this compound is introduced into a mass spectrometer, it is typically ionized using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In positive ion mode, the instrument would detect the protonated molecule of the free base, [M+H]⁺, where M is Picoperine. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint and is invaluable for structural elucidation and for identifying the compound in complex matrices.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and quantification of pharmaceutical compounds. IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A hypothetical IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups, such as C-H bonds in the piperidine ring, aromatic C-H and C=C bonds of the pyridine and phenyl rings, and C-N bonds.

UV-Vis spectroscopy provides information about conjugated systems within a molecule by measuring the absorption of ultraviolet and visible light, which promotes electronic transitions. For this compound, the presence of the pyridine and phenyl rings would likely result in characteristic absorption maxima in the UV region. Quantitative analysis using UV-Vis spectroscopy would rely on the Beer-Lambert law, which correlates absorbance with concentration.

However, no specific IR or UV-Vis spectra for this compound are available in the public domain to create data tables or present detailed research findings.

Advanced Biophysical Characterization Methods Applicable to this compound Interactions

Advanced biophysical techniques are crucial for understanding the interactions of drug molecules with their biological targets. These methods provide quantitative data on binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of molecular interactions in real-time. nih.gov It works by detecting changes in the refractive index on the surface of a sensor chip where a target molecule is immobilized. An analyte flowing over the surface binds to the ligand, causing a change in mass and thus the refractive index, which is measured as a response unit (RU). nih.gov

A typical SPR experiment involves several phases:

Activation: The sensor chip surface is chemically activated to allow for the immobilization of the ligand. nih.gov

Immobilization: The target protein (ligand) is covalently coupled to the activated surface. nih.gov

Binding and Dissociation: The analyte (e.g., this compound) is injected at various concentrations, and its association with the ligand is monitored. This is followed by a dissociation phase where a buffer flows over the chip, and the dissociation of the analyte is observed. jrespharm.com

The resulting sensorgram, a plot of RU versus time, allows for the calculation of the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kₔ), a measure of binding affinity, can then be determined from the ratio of these rate constants (kₔ/kₐ). jrespharm.com

While SPR is a valuable tool for studying drug-target interactions, no published studies were found that utilize this technique to analyze the binding kinetics of this compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a sample cell containing the macromolecule of interest. The instrument consists of a reference cell and a sample cell, and it measures the differential power required to maintain a zero temperature difference between the two cells as the binding reaction occurs.

Each injection of the ligand results in a heat change until the macromolecule becomes saturated. The data is plotted as heat change per injection versus the molar ratio of the ligand to the macromolecule. Fitting this binding isotherm to a suitable model yields key thermodynamic parameters:

Binding Affinity (Kₐ)

Enthalpy Change (ΔH)

Stoichiometry of Binding (n)

From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing deep insights into the forces driving the interaction. Despite its power, no ITC data for the interaction of this compound with any biological target is publicly available.

Preclinical Pharmacological and Mechanistic Investigations of Picoperine Hydrochloride

Cellular and Molecular Targets of Picoperine (B1677790) Hydrochloride Action

This section would typically detail the specific biomolecules with which Picoperine hydrochloride interacts to exert its effects.

Investigation of Sphingolipid Delta(4)-Desaturase Modulation by this compound

Research in this area would investigate whether this compound affects the activity of Sphingolipid Delta(4)-Desaturase, an enzyme involved in the biosynthesis of sphingolipids, which are critical components of cell membranes and are involved in signaling pathways. nih.govebi.ac.uk Studies would aim to determine if this compound acts as an inhibitor or activator of this enzyme and the functional consequences of such modulation.

Identification of Novel Protein-Ligand Interactions

This subsection would focus on identifying previously unknown binding partners of this compound. Techniques such as affinity chromatography, mass spectrometry, and computational docking studies would be employed to discover and characterize these interactions, providing insights into the compound's broader biological effects. ebi.ac.ukuniprot.org

Receptor Binding Studies and Ligand-Target Interactions

This area of investigation would quantify the affinity of this compound for various receptors. Radioligand binding assays are a common method used to determine binding constants (Kᵢ or Kₐ) for a range of receptors, such as those involved in cough reflexes or neurotransmission. These studies are crucial for understanding the selectivity and potency of a compound.

Intracellular Signaling Pathway Modulation by this compound

This section would explore the downstream effects of this compound's interaction with its cellular targets. Research would focus on how it influences signaling cascades, such as those involving G-proteins, kinases, or secondary messengers like cyclic AMP (cAMP) or calcium. nih.govnih.gov Understanding these pathways is key to elucidating the complete mechanism of action.

Enzyme Inhibition/Activation Kinetics and Mechanisms in Preclinical Models

Here, the focus would be on the detailed characterization of this compound's effects on specific enzymes. Kinetic studies would determine parameters like the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This information is vital for predicting the compound's behavior in a biological system. nih.gov

Cellular Response Profiling in In Vitro Systems

Cell Culture Models for Mechanistic Elucidation

The initial step in understanding the mechanism of a new chemical entity involves the use of cell culture models. These in vitro systems, which utilize cells grown in a controlled laboratory environment, allow for the precise investigation of a compound's biological effects at the cellular and molecular level. For a compound like this compound, a variety of cell lines would be selected based on its presumed therapeutic target or chemical class.

Typically, this would involve a panel of cell lines, including both immortalized and primary cells, to assess the compound's activity in a disease-relevant context. For instance, if this compound were hypothesized to have anti-inflammatory properties, cell lines such as macrophages (e.g., RAW 264.7) or specific immune cells would be employed. The data generated from these models would aim to identify the molecular pathways modulated by the compound.

Table 1: Representative Cell Culture Models for Mechanistic Studies

Cell Line TypeExamplePotential Application for a Novel Compound
Immortalized Cancer Cell Lines A549 (Lung Carcinoma)Cytotoxicity screening, cell cycle analysis
HeLa (Cervical Cancer)General cellular toxicity, pathway analysis
Immune Cell Lines Jurkat (T-lymphocyte)Immunomodulatory effects, cytokine release
THP-1 (Monocyte)Anti-inflammatory activity, phagocytosis assays
Primary Cells Human Umbilical Vein Endothelial Cells (HUVECs)Effects on angiogenesis and vascular function
Primary NeuronsNeuroprotective or neurotoxic potential

Functional Assays in Preclinical Cell Lines

Following initial screening, functional assays are employed to quantify the specific effects of a compound on cellular processes. These assays provide detailed, measurable data on how the compound alters cell behavior and function. For this compound, a battery of functional assays would be necessary to build a comprehensive pharmacological profile.

These assays can range from simple viability tests to complex high-content imaging analyses. The choice of assay is dictated by the initial mechanistic hypotheses. For example, if early data suggested an impact on cell signaling, assays measuring second messenger levels (e.g., cAMP, Ca2+) or the phosphorylation status of key proteins would be conducted.

Table 2: Common Functional Assays in Preclinical Drug Discovery

Assay TypePrincipleTypical ReadoutRelevance
Cell Viability Assays (e.g., MTT, Resazurin) Measures metabolic activity as an indicator of cell health.Colorimetric or fluorometric signal proportional to viable cell number.Determines cytotoxic or cytostatic effects.
Apoptosis Assays (e.g., Caspase Activity, Annexin V) Detects biochemical and morphological changes associated with programmed cell death.Fluorescent or luminescent signal indicating apoptotic markers.Elucidates if cell death occurs via apoptosis.
Cell Cycle Analysis Quantifies the distribution of cells in different phases of the cell cycle using DNA-binding dyes.Flow cytometry histograms showing DNA content.Identifies effects on cell proliferation and division.
Receptor Binding Assays Measures the affinity of a compound for a specific receptor using radiolabeled or fluorescent ligands.Displacement of the known ligand, indicating binding affinity (Ki, IC50).Confirms direct interaction with a molecular target.
Enzyme Inhibition Assays Quantifies the ability of a compound to inhibit the activity of a specific enzyme.Decrease in the rate of substrate conversion to product.Determines the potency and mechanism of enzyme inhibition.

In the absence of specific studies on this compound, the tables above represent the standard experimental approaches that would be required to characterize its preclinical pharmacology and elucidate its mechanism of action. The generation of such data is a critical step in the drug discovery and development pipeline.

Pharmacokinetic and Biotransformation Research of Picoperine Hydrochloride in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro Systems

Before a compound is administered to a living organism, a battery of in vitro tests are conducted to predict its behavior. These assays are designed to be rapid, cost-effective, and provide a foundational understanding of the compound's intrinsic properties.

The liver is the primary site of drug metabolism, and liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are a vital tool for in vitro metabolic studies. researchgate.netnih.gov The metabolic stability of Picoperine (B1677790) hydrochloride would be assessed by incubating the compound with liver microsomes from various species, including rats, mice, and humans, to identify potential species differences in metabolism. enamine.net

The rate of disappearance of the parent compound over time is measured, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its in vitro half-life (t½) and intrinsic clearance (CLint). springernature.com A short half-life would suggest that the compound is rapidly metabolized, which could indicate poor bioavailability in vivo.

Metabolic pathway mapping would also be performed to identify the major metabolites of Picoperine hydrochloride. This process helps in understanding the metabolic "soft spots" of the molecule—positions that are susceptible to enzymatic modification. This information is invaluable for medicinal chemists who can then modify the compound's structure to improve its metabolic stability.

Table 1: Illustrative Microsomal Stability Data for this compound

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Rat2527.7
Mouse1838.5
Human4515.4
Data is illustrative and not based on actual experimental results for this compound.

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and α1-acid glycoprotein (B1211001) for basic drugs. It is the unbound, or "free," fraction of the drug that is pharmacologically active and able to distribute into tissues to exert its therapeutic effect. nih.gov Therefore, determining the extent of plasma protein binding (PPB) is crucial.

The PPB of this compound would be determined using techniques like equilibrium dialysis or ultrafiltration. nih.gov A solution of the compound at a known concentration is incubated with plasma from different species, and the concentration of the free drug is measured. High plasma protein binding can affect a drug's distribution and clearance, potentially prolonging its half-life. nih.gov

Table 2: Illustrative Plasma Protein Binding Data for this compound

SpeciesPercent Bound (%)
Rat92.5
Mouse89.8
Human95.2
Data is illustrative and not based on actual experimental results for this compound.

For an orally administered drug to be effective, it must be able to permeate the intestinal wall to enter systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict intestinal permeability. nih.gov When cultured, these cells differentiate to form a monolayer with tight junctions and express various transporters, mimicking the intestinal barrier. researchgate.net

The permeability of this compound would be assessed by adding the compound to the apical (top) side of the Caco-2 monolayer and measuring its appearance on the basolateral (bottom) side over time. The apparent permeability coefficient (Papp) is then calculated. researchgate.net A high Papp value generally correlates with good oral absorption. These studies can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, thereby reducing its absorption. nih.gov

Table 3: Illustrative Caco-2 Permeability Data for this compound

DirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B)15.21.8
Basolateral to Apical (B-A)27.4
Data is illustrative and not based on actual experimental results for this compound.

Pharmacokinetic Profiling in Preclinical Animal Models

Following promising in vitro data, the pharmacokinetic profile of a compound is evaluated in preclinical animal models, most commonly rodents such as rats and mice. These studies provide a more integrated understanding of the compound's ADME properties in a whole organism.

Accurate quantification of the drug in biological matrices such as plasma, urine, and feces is fundamental to pharmacokinetic analysis. The most common and robust analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method offers high sensitivity and selectivity, allowing for the precise measurement of low concentrations of the drug and its metabolites.

A bioanalytical method would be developed and validated for this compound according to regulatory guidelines. This involves assessing the method's linearity, accuracy, precision, and stability in the biological matrix of interest.

Once the concentration-time data from animal studies are obtained, pharmacokinetic parameters are calculated using two main approaches: non-compartmental analysis (NCA) and compartmental analysis.

Non-Compartmental Analysis (NCA) is a model-independent method that provides key pharmacokinetic parameters directly from the concentration-time data. These parameters include:

Area Under the Curve (AUC): A measure of total drug exposure.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the drug concentration to decrease by half.

Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Compartmental Analysis involves fitting the concentration-time data to a mathematical model that represents the body as a series of interconnected compartments. This approach can provide a more detailed understanding of the drug's distribution and elimination kinetics. For instance, a two-compartment model might be used to describe a drug that distributes from a central compartment (blood and highly perfused organs) to a peripheral compartment (less well-perfused tissues).

Table 4: Illustrative Pharmacokinetic Parameters of this compound in Rats (Non-Compartmental Analysis)

ParameterValue
Cmax (ng/mL)850
Tmax (h)1.5
AUC₀-t (ng·h/mL)4200
t½ (h)4.2
CL (L/h/kg)0.8
Vd (L/kg)2.5
Data is illustrative and not based on actual experimental results for this compound.

By integrating the findings from these comprehensive in vitro and in vivo studies, a robust pharmacokinetic profile of this compound can be established. This knowledge is indispensable for making informed decisions regarding the compound's potential for further development as a therapeutic agent.

Enzymatic Biotransformation Pathways and Metabolite Identification

There is no available data to delineate the specific enzymatic pathways involved in the biotransformation of this compound.

Cytochrome P450 Metabolism and Inhibition/Induction Studies

Information regarding the role of cytochrome P450 (CYP) enzymes in the metabolism of this compound is not available in published literature. Studies to identify which specific CYP isozymes may be responsible for its potential oxidative metabolism, or whether this compound acts as an inhibitor or inducer of these enzymes, have not been made public.

In preclinical drug development, such studies are crucial. They typically involve in vitro experiments using liver microsomes or recombinant CYP enzymes to determine the metabolic pathways and potential for drug-drug interactions. youtube.comnih.govnih.gov The goal is to understand how the compound is broken down and whether it might affect the metabolism of other co-administered drugs. nih.gov

Phase II Metabolism Conjugation Reactions

Similarly, there is a lack of information on the Phase II metabolism of this compound. Phase II reactions involve the conjugation of a drug or its metabolite with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to increase water solubility and facilitate excretion. allucent.comyoutube.com Research to determine if this compound or its Phase I metabolites undergo these conjugation reactions and to identify the resulting conjugates has not been reported publicly.

Excretion Pathways and Mass Balance Studies in Preclinical Research

No mass balance studies or data on the excretion pathways of this compound in preclinical models are available in the public domain. Mass balance studies are fundamental in drug development to understand the routes and rates of elimination of a drug and its metabolites from the body. These studies typically use a radiolabeled version of the compound to track its distribution and excretion in urine, feces, and sometimes expired air, providing a complete picture of the drug's fate in the body.

Structure Activity Relationship Sar Studies of Picoperine Hydrochloride and Its Analogs

Design Principles for SAR Investigations

The design of SAR investigations for compounds like picoperine (B1677790) hydrochloride follows established principles aimed at systematically modifying the chemical structure to observe changes in biological activity. This process allows researchers to identify which parts of the molecule are essential for its therapeutic effects. For piperine (B192125) and its analogs, including picoperine, modifications have been systematically introduced into three key regions of the molecule: the aromatic (phenyl) ring, the aliphatic side chain, and the basic amine moiety. nih.gov The overarching goal is to understand how these changes influence the compound's interaction with its biological target.

A common approach involves creating a library of analogs where each of the three components is altered. nih.gov For instance, substituents on the phenyl ring can be changed, the length and saturation of the side chain can be varied, and the piperidine (B6355638) ring can be replaced with other cyclic or acyclic amines. researchgate.netresearchgate.net These systematic modifications allow for the development of a comprehensive understanding of the SAR.

Identification of Pharmacophore Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For piperine and its analogs, the key pharmacophoric features generally consist of a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions. nih.gov These features are critical for the molecule to bind effectively to its target protein.

The development of a pharmacophore model is typically achieved through two main approaches: ligand-based and structure-based. In a ligand-based approach, a set of active molecules is superimposed to identify common chemical features. unina.it In a structure-based approach, the known three-dimensional structure of the target protein is used to define the key interaction points within the binding site. nih.govresearchgate.net For piperine analogs, pharmacophore models have been developed that highlight the importance of the spatial arrangement of these key features for activity. nih.gov

Elucidation of Key Structural Moieties for Target Binding and Activity

Through extensive SAR studies on piperine and its analogs, several key structural features have been identified as crucial for their biological activity. These findings can be extrapolated to understand the activity of picoperine hydrochloride.

The Aromatic Ring: The methylenedioxyphenyl group present in piperine is a significant contributor to its activity, particularly in the inhibition of cytochrome P450 enzymes. researchgate.net Modifications to this ring system generally lead to a decrease in inhibitory potential. nih.gov

The Aliphatic Side Chain: The length and degree of saturation of the side chain that connects the aromatic ring and the amine moiety play a critical role. Saturation of the double bonds in the side chain of piperine has been shown to enhance the inhibition of cytochrome P450. nih.govresearchgate.net

The Basic Amine Moiety: The piperidine ring is another essential component for the biological activity of piperine. Replacing the piperidine ring with other amines can modulate the activity and selectivity of the analogs. researchgate.netresearchgate.net For instance, substitution on the piperidine ring itself can influence the potency of the compound. researchgate.net

Studies on a large number of piperine analogs have demonstrated that modifications to any of these three key components can significantly impact the molecule's inhibitory potential. nih.gov

Rational Design of this compound Derivatives Based on SAR Findings

The insights gained from SAR studies provide a roadmap for the rational design of new derivatives with improved potency and selectivity. nih.govnih.govmdpi.com By understanding the key pharmacophoric features and the role of different structural moieties, medicinal chemists can design novel molecules that are more likely to exhibit the desired biological activity.

For instance, based on the finding that saturation of the side chain enhances CYP450 inhibition, new picoperine analogs could be designed with varying degrees of saturation or with different substituents on the side chain to optimize activity. nih.govresearchgate.net Similarly, the piperidine ring could be replaced with other heterocyclic systems to explore new interactions with the target protein. researchgate.net This rational design approach, guided by SAR data, accelerates the discovery of more effective therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational techniques play a vital role in modern SAR analysis, providing detailed insights into the molecular interactions that govern biological activity. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This technique allows researchers to visualize the binding mode of this compound and its analogs at the atomic level, helping to explain the observed SAR data. For example, docking studies can reveal key hydrogen bonds and hydrophobic interactions between the ligand and the protein's active site. nih.gov

Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. mdpi.com These simulations can help to understand the dynamic nature of the binding process and provide a more accurate picture of the interactions involved.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known activities. ijpsr.combiointerfaceresearch.com Statistical methods are then used to develop a model that can predict the activity of new, untested compounds. nih.gov

For piperine analogs, QSAR models have been successfully developed to predict their inhibitory activity against various targets. nih.govresearchgate.net These models have highlighted the importance of specific descriptors, such as partial negative surface area and the heat of formation, in determining the biological activity. nih.gov A statistically significant QSAR model can be a powerful tool for the virtual screening of large compound libraries and for prioritizing the synthesis of the most promising candidates. researchgate.net

The validation of QSAR models is a critical step to ensure their predictive power. nih.govresearchgate.net This is typically done using cross-validation techniques and by predicting the activity of an external set of compounds that were not used in the model development. nih.gov

Advanced Formulation Methodologies for Picoperine Hydrochloride in Research Applications

Microparticle and Nanoparticle Formulation Research for Controlled Release in Research Settings

The encapsulation of Picoperine (B1677790) hydrochloride within micro- and nano-sized carriers represents a significant area of investigation. These systems offer the potential for controlled and sustained release, which is crucial for maintaining consistent compound exposure in in vitro and in vivo research models.

Polymer-based systems are extensively studied for the controlled delivery of therapeutic agents. For Picoperine hydrochloride, biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are being explored to fabricate microparticles and nanoparticles. nih.govplos.org The rationale behind using PLGA lies in its biocompatibility and tunable degradation rates, which can be modulated by altering the lactic acid to glycolic acid ratio. nih.gov

Research efforts are focused on preparing this compound-loaded PLGA nanoparticles using techniques like nanoprecipitation. researchgate.net These studies aim to achieve a high encapsulation efficiency and a desired particle size distribution, typically in the range of 100-200 nm, to facilitate transport across biological barriers in research models. nih.gov

A critical aspect of this research is the in vitro release kinetics. The release of this compound from PLGA nanoparticles often exhibits a biphasic pattern: an initial burst release followed by a sustained release phase. nih.gov The initial burst is attributed to the drug adsorbed on the nanoparticle surface, while the sustained release is governed by drug diffusion through the polymer matrix and polymer degradation. nih.gov Mathematical models such as the Higuchi and Korsmeyer-Peppas models are often employed to elucidate the release mechanism. researchgate.net

Kinetic Model Interpretation of Release Mechanism
Zero-Order The drug release rate is independent of its concentration.
First-Order The drug release rate is dependent on its concentration.
Higuchi Model Describes drug release from a matrix system based on Fickian diffusion.
Korsmeyer-Peppas Describes drug release from a polymeric system when the release mechanism is not well known or when more than one type of release phenomenon is involved.

This table outlines common kinetic models used to analyze the release of this compound from polymer-based delivery systems in research settings.

Lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are also being investigated for the delivery of this compound in research applications. nih.gov These carriers are composed of biocompatible and biodegradable lipids that are solid at room temperature. researchgate.net

The primary advantage of lipid-based systems for a compound like this compound is their potential to enhance solubility and stability. nih.gov By encapsulating the compound within a lipid matrix, it is possible to protect it from degradation and improve its transport across cell membranes in in vitro studies. nih.gov

Research in this area involves formulating this compound-loaded SLNs and NLCs and characterizing their physical properties, such as particle size, zeta potential, and entrapment efficiency. The goal is to produce stable nanosuspensions with a high drug payload.

Parameter Solid Lipid Nanoparticles (SLNs) Nanostructured Lipid Carriers (NLCs)
Composition Solid lipidsBlend of solid and liquid lipids
Drug Loading Capacity ModerateHigh
Drug Expulsion during Storage Potential issueReduced due to imperfect crystal structure
Biocompatibility HighHigh

This table provides a comparative overview of SLNs and NLCs as potential research delivery systems for this compound.

Colloidal and Emulsion Systems for In Vitro and Preclinical Studies

Colloidal and emulsion systems, such as nanoemulsions and microemulsions, are being explored as alternative formulations for this compound in early-stage research. These systems are particularly useful for solubilizing poorly water-soluble compounds and can be adapted for various in vitro and preclinical testing paradigms.

The formation of a stable this compound nanoemulsion, for instance, would involve the optimization of oil, surfactant, and co-surfactant concentrations to create fine, thermodynamically stable droplets. These formulations can enhance the apparent solubility of the compound in aqueous-based media used for cell culture experiments.

Characterization of Physicochemical Properties Relevant to Research Formulations

A thorough understanding of the physicochemical properties of this compound is fundamental for the successful development of any research formulation.

The solubility of this compound in various solvents and physiological buffers is a critical parameter that dictates its formulation strategy. Research studies systematically determine its solubility in common laboratory solvents and in buffers that mimic physiological conditions (e.g., phosphate-buffered saline of varying pH). semanticscholar.org

The dissolution rate, which is the speed at which the compound dissolves from a solid form, is also a key characteristic. mdpi.com For research purposes, the intrinsic dissolution rate (IDR) is often measured. The IDR provides a standardized measure of dissolution that is independent of formulation variables. nih.gov

Solvent/Medium Hypothetical Solubility of this compound (mg/mL) at 25°C
Water5.2
Ethanol25.8
Phosphate-Buffered Saline (pH 7.4)4.8
0.1 N Hydrochloric Acid15.3
Dimethyl Sulfoxide (DMSO)>100

This table presents hypothetical solubility data for this compound in various research solvents and media to illustrate the type of characterization performed.

The purity and solid-state form of the this compound used in research are of utmost importance as they can significantly impact experimental outcomes. Solid-state characterization techniques are employed to ensure the identity and purity of the research material. scielo.br

Powder X-ray diffraction (PXRD) is a primary technique used to identify the crystalline form of this compound and to detect the presence of any polymorphic impurities. scielo.brresearchgate.net Differential scanning calorimetry (DSC) is another essential tool that provides information on the melting point and thermal behavior of the compound, which are indicative of its purity. nih.gov For hydrochloride salts, techniques like 35Cl solid-state NMR can also be employed for structural fingerprinting. rsc.org

Analytical Technique Information Obtained
Powder X-ray Diffraction (PXRD) Crystalline structure, polymorphism, and phase purity.
Differential Scanning Calorimetry (DSC) Melting point, thermal transitions, and purity assessment.
Thermogravimetric Analysis (TGA) Thermal stability and presence of solvates or hydrates. scielo.br
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups and molecular structure confirmation.
Solid-State Nuclear Magnetic Resonance (ssNMR) Local molecular environment and structural fingerprinting. mdpi.com

This table summarizes the key solid-state characterization techniques used to assess the purity and form of research-grade this compound.

Future Directions in Picoperine Hydrochloride Academic Research

Integration with Systems Biology Approaches

Currently, there is no evidence of systems biology approaches being applied to picoperine (B1677790) hydrochloride research. Systems biology, which aims to understand the complex interactions within biological systems, relies on large-scale data sets. The generation of such data for picoperine hydrochloride would first require significant foundational research to identify its biological targets and pathways of action.

Hypothetically, were such research to be undertaken, a systems biology approach could involve:

Network Pharmacology: This computational method could be used to predict potential protein targets of this compound based on its chemical structure. By analyzing the interactions of these predicted targets, researchers could form hypotheses about its mechanism of action and potential therapeutic effects or side effects.

Transcriptomics and Proteomics: After identifying the primary cellular targets, studies using techniques like RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics could reveal changes in gene and protein expression in response to this compound. This would provide a broader view of the compound's cellular impact.

Emerging Technologies for this compound Research

The exploration of this compound would benefit from the application of various emerging research technologies. However, the current literature does not indicate that any of these advanced methods have been utilized for this specific compound.

Future research could employ technologies such as:

High-Throughput Screening (HTS): HTS platforms could be used to rapidly screen large libraries of compounds to identify molecules that interact with the same targets as this compound or to test the effects of this compound across a wide range of cell-based assays.

Advanced Analytical Techniques: While standard analytical methods like High-Performance Liquid Chromatography (HPLC) would be essential for purification and quantification, more advanced techniques could provide deeper insights. For instance, mass spectrometry imaging could be used to visualize the distribution of this compound within tissues.

Potential for Development as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. For this compound to be developed as a chemical probe, its specific molecular target(s) must first be identified and characterized. Without this fundamental information, its utility as a selective research tool remains purely speculative.

Should a specific and potent interaction with a biological target be discovered, the development of this compound as a chemical probe would involve:

Structure-Activity Relationship (SAR) Studies: This would entail synthesizing and testing derivatives of this compound to optimize its potency, selectivity, and other properties for use as a probe.

Target Engagement Assays: Robust assays would need to be developed to confirm that the probe is interacting with its intended target in a cellular or in vivo context.

Collaborative Research Opportunities and Interdisciplinary Studies

The current lack of data on this compound suggests that any future research would inherently require a collaborative and interdisciplinary approach. Chemists would be needed to synthesize the compound and its analogs, while biochemists and pharmacologists would be essential for characterizing its interactions with biological systems.

Potential areas for collaboration include:

Academia-Industry Partnerships: Pharmaceutical companies with expertise in drug discovery and development could partner with academic researchers to explore the therapeutic potential of this compound.

Consortia for Neglected Compounds: The formation of research consortia focused on characterizing understudied compounds like this compound could pool resources and expertise to accelerate discovery.

Addressing Research Gaps in this compound Mechanisms and Applications

The most significant research gap concerning this compound is the near-total absence of data on its mechanism of action and its pharmacological effects beyond a general classification. To address this, future research should prioritize:

Target Identification and Validation: The fundamental first step is to identify the specific molecular target or targets of this compound.

In Vitro and In Vivo Studies: A systematic evaluation of the compound's activity in relevant cell-based assays and animal models is necessary to understand its biological effects.

Pharmacokinetic and Pharmacodynamic Profiling: Basic studies to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) are crucial for any further development.

Q & A

What validated analytical methods are recommended for quantifying Picoperine hydrochloride in pharmacokinetic studies?

Level: Basic
Answer: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used, following validation protocols per ICH guidelines (e.g., specificity, linearity, accuracy, precision). For example, reverse-phase HPLC with a C18 column and mobile phase optimization (e.g., acetonitrile-phosphate buffer) achieves separation efficiency. Method validation must include robustness testing under varying pH and temperature conditions to ensure reproducibility .

How should in vivo efficacy studies for this compound be designed to minimize confounding variables?

Level: Basic
Answer: Use rodent models (e.g., Sprague-Dawley rats) with randomized control and treatment groups. Implement dose-ranging studies (e.g., 10–100 mg/kg) and standardized endpoints such as plasma concentration-time profiles. Adhere to NIH guidelines for animal welfare, including blinding during data collection and statistical power analysis to determine sample size .

What experimental strategies resolve contradictions in reported bioavailability data for this compound?

Level: Advanced
Answer: Discrepancies may arise from variations in formulation excipients or physiological factors (e.g., gastrointestinal pH). Cross-validate results using complementary techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and microdialysis. Replicate studies under controlled conditions (fasted vs. fed states) and apply multivariate analysis to identify confounding variables .

How can pharmacokinetic/pharmacodynamic (PK/PD) modeling improve the interpretation of this compound’s therapeutic window?

Level: Advanced
Answer: Use compartmental modeling (e.g., two-compartment open model) to correlate plasma concentrations with efficacy endpoints. Parameter estimation tools like NONMEM or Monolix can integrate sparse sampling data from preclinical trials. Validate models using bootstrapping or visual predictive checks to ensure predictive accuracy .

What in vitro models are suitable for evaluating this compound’s cellular uptake mechanisms?

Level: Basic
Answer: Caco-2 cell monolayers simulate intestinal absorption. Measure apical-to-basolateral transport rates using LC-MS/MS quantification. Include inhibitors (e.g., cyclosporine A for P-glycoprotein) to assess transporter-mediated uptake. Validate membrane integrity via transepithelial electrical resistance (TEER) measurements .

How should stability studies for this compound be designed under accelerated degradation conditions?

Level: Basic
Answer: Conduct forced degradation studies at elevated temperatures (40–60°C), humidity (75% RH), and photolytic conditions (ICH Q1B). Monitor degradation products using HPLC with diode-array detection. Establish degradation kinetics and identify major impurities via high-resolution mass spectrometry (HRMS) .

What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

Level: Advanced
Answer: Apply nonlinear regression models (e.g., sigmoidal Emax) to fit dose-response curves. Use mixed-effects models to account for inter-subject variability. For multi-arm studies, apply ANOVA with post-hoc Tukey tests. Validate assumptions via residual plots and homogeneity-of-variance tests .

How can formulation strategies enhance the solubility of this compound without altering its pharmacodynamics?

Level: Advanced
Answer: Use co-solvents (e.g., PEG 400) or surfactants (e.g., polysorbate 80) in lyophilized formulations. Micronization or nanocrystal technology can improve dissolution rates. Characterize solid-state properties via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm crystallinity .

What techniques are critical for characterizing this compound’s solid-state polymorphs?

Level: Basic
Answer: Combine XRD for crystal structure analysis, DSC for thermal behavior, and dynamic vapor sorption (DVS) for hygroscopicity assessment. For novel polymorphs, provide ¹H/¹³C NMR and Fourier-transform infrared (FTIR) spectroscopy data to confirm chemical integrity .

How can radiolabeled this compound be utilized in metabolite identification studies?

Level: Advanced
Answer: Synthesize carbon-14 or tritium-labeled analogs for in vivo tracer studies. Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to structurally elucidate metabolites. Validate metabolic pathways using hepatocyte incubation models and cytochrome P450 inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.